molecular formula C19H28N2O B12717988 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- CAS No. 162937-47-5

2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)-

Cat. No.: B12717988
CAS No.: 162937-47-5
M. Wt: 300.4 g/mol
InChI Key: YQPNERKMUPSIDS-DLBZAZTESA-N
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Description

2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- is a chemical compound with the molecular formula C19H28N2O. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its octahydroquinolizine core and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the quinolizine core is reacted with an acyl chloride or anhydride in the presence of a base.

    Addition of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolizine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinolizine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinolizine derivatives with hydrogenated functional groups.

    Substitution: Quinolizine derivatives with various substituted functional groups.

Scientific Research Applications

2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

    Affect Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.

Comparison with Similar Compounds

2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- can be compared with other similar compounds, such as:

    Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents, which may exhibit different chemical and biological properties.

    Acetamide Derivatives: Compounds with acetamide groups attached to different core structures, which may have varying degrees of biological activity.

    Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to different core structures, which may show different reactivity and applications.

The uniqueness of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

162937-47-5

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H28N2O/c1-14-7-5-8-15(2)19(14)20-18(22)13-16-9-6-12-21-11-4-3-10-17(16)21/h5,7-8,16-17H,3-4,6,9-13H2,1-2H3,(H,20,22)/t16-,17+/m0/s1

InChI Key

YQPNERKMUPSIDS-DLBZAZTESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[C@@H]2CCCN3[C@@H]2CCCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2CCCN3C2CCCC3

Origin of Product

United States

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